![molecular formula C11H18N2O2S B7566664 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide, also known as DMO-PRO-AMIDE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in various physiological processes, including pain perception, inflammation, and thermoregulation.
作用机制
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE acts as an agonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. When activated, TRPV1 allows the influx of calcium ions into the cell, leading to depolarization and the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP). This results in the perception of pain and inflammation. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE binds to the intracellular site of TRPV1, leading to channel activation and calcium influx, which triggers pain and inflammation responses.
Biochemical and Physiological Effects
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has been shown to have various biochemical and physiological effects, particularly in the context of pain perception and inflammation. It has been shown to induce calcium influx and the release of neurotransmitters, such as substance P and CGRP, which are involved in pain signaling. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has also been shown to induce thermal hyperalgesia and mechanical allodynia, which are common symptoms of chronic pain conditions. Additionally, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has been shown to have anti-inflammatory effects, particularly in the context of neurogenic inflammation.
实验室实验的优点和局限性
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has several advantages for use in lab experiments. It is a potent and selective agonist of TRPV1, which makes it a useful tool for investigating the role of this ion channel in various physiological processes. Additionally, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE is relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has some limitations. It is a highly reactive compound and can be toxic at high concentrations, which requires careful handling and storage. Additionally, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE. One area of interest is in the development of novel TRPV1 agonists with improved selectivity and potency. Additionally, there is a need for further investigation into the role of TRPV1 in various physiological processes, particularly in the context of pain and inflammation. Another area of interest is in the development of new therapeutic strategies for chronic pain conditions, which could potentially involve the use of TRPV1 agonists, such as 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE. Finally, there is a need for further investigation into the potential side effects and toxicity of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE, particularly in the context of long-term use.
合成方法
The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE involves several steps, including the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with thioacetic acid, followed by reaction with propylamine and acetic anhydride. The resulting product is then treated with oxalyl chloride and dimethylamine to yield 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has been extensively studied for its potential applications in scientific research, particularly in the field of pain research. It has been shown to be a potent and selective agonist of TRPV1, which is a key player in the perception of pain and inflammation. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamideE has been used in various studies to investigate the role of TRPV1 in pain perception, as well as its potential therapeutic applications in the treatment of chronic pain conditions.
属性
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-5-12-11(14)7-16-6-10-8(2)13-15-9(10)3/h4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRUPDCHYLTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSCC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

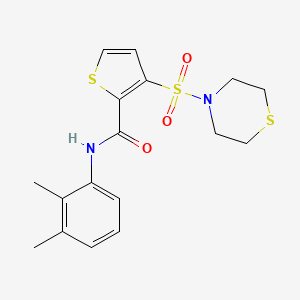
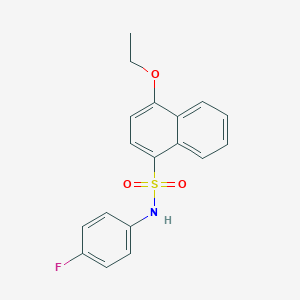
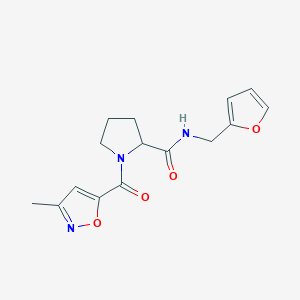
![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea](/img/structure/B7566608.png)
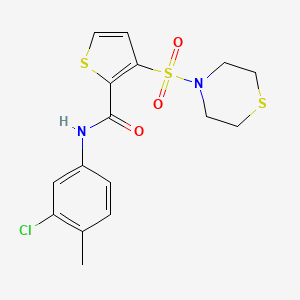
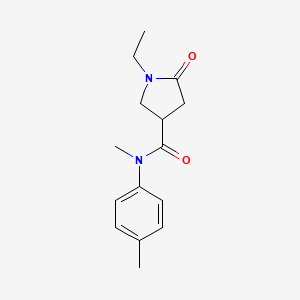
![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)
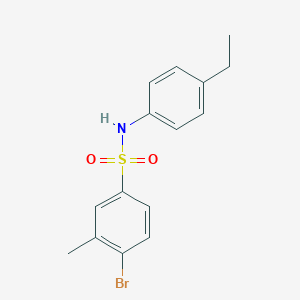
![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide](/img/structure/B7566656.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566670.png)
![1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)
![1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-hydroxyphenyl)sulfanylethanone](/img/structure/B7566682.png)
![4-[5-(2-Ethoxyethylsulfanyl)-4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B7566703.png)